molecular formula C9H11Cl2NO B13684500 Methyl 2-(4-chlorophenyl)acetimidate hydrochloride

Methyl 2-(4-chlorophenyl)acetimidate hydrochloride

Cat. No.: B13684500
M. Wt: 220.09 g/mol
InChI Key: KGEBTEDQSVERBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chlorophenyl)acetimidate hydrochloride is a chemically modified imidate derivative characterized by a 4-chlorophenyl group and an acetimidate ester backbone. Its structure combines aromatic chlorination for enhanced lipophilicity and an imidate group that facilitates nucleophilic substitution reactions, making it versatile in drug design .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)ethanimidate;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c1-12-9(11)6-7-2-4-8(10)5-3-7;/h2-5,11H,6H2,1H3;1H

InChI Key

KGEBTEDQSVERBI-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)acetimidate hydrochloride typically involves the reaction of 4-chlorophenylacetonitrile with methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of an imidate intermediate, which is then converted to the hydrochloride salt. The reaction conditions usually require cooling to maintain the stability of the intermediate and to ensure a high yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to optimize the yield and purity of the product. The final product is typically isolated by crystallization and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)acetimidate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding amide and methanol.

    Amidination: It can react with amines to form amidine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-chlorophenyl)acetimidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form various intermediates and final products.

    Biology: Employed in the modification of biomolecules, such as proteins, through amidination reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)acetimidate hydrochloride involves its reactivity with nucleophiles. The imidate group is highly reactive and can form stable intermediates with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products. The compound’s ability to modify biomolecules through amidination reactions makes it valuable in biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Modifications

Compounds such as Methyl 2-(1-Benzyl-1H-Indol-3-yl)-N-Phenyl-2-(p-tolyl)acetimidate (6n) and Methyl 2-(1-Methyl-1H-Indol-3-yl)-N-Phenyl-2-(p-tolyl)acetimidate (6p) () share the acetimidate core but incorporate indole rings with varying substituents (benzyl, methyl, or methoxy groups). Key differences include:

  • Synthetic Yields : GP1 and GP2 methods yield 41–63% for indole derivatives, suggesting steric hindrance from bulkier substituents (e.g., benzyl in 6n) reduces efficiency compared to methyl groups (6p, 54%) .
  • Physical Properties : Higher Rf values (e.g., 0.66 for 6o) correlate with increased lipophilicity from methoxy groups, whereas chloro substituents (as in the parent compound) balance polarity and stability .

Hydrochloride Salts with Varied Aromatic Substituents

Methyl 2-((4-Hydroxyphenyl)Amino)Acetate Hydrochloride ()
  • Structural Difference : Replaces the 4-chlorophenyl group with a 4-hydroxyphenyl moiety.
  • Impact: The hydroxyl group increases hydrophilicity, reducing membrane permeability compared to the chloro variant.
(S)-Methyl 2-Amino-2-(4-Fluorophenyl)Acetate Hydrochloride ()
  • Structural Difference : Fluorine substitution at the para position.
  • Impact : Fluorine’s electron-withdrawing effect enhances metabolic stability compared to chlorine, which may prolong half-life in vivo .

Compounds with Alternative Backbones

6-(Chloromethyl)-N2-[2-(4-Chlorophenyl)Ethyl]-1,3,5-Triazine-2,4-Diamine ()
  • Structural Difference : Triazine backbone instead of acetimidate.
  • Synthetic Challenge : Low yield (8.79%) indicates difficulty in forming the triazine ring, limiting scalability compared to the straightforward synthesis of acetimidates .
2-(4-Chlorophenyl)Acetamide ()
  • Structural Difference : Amide group replaces the imidate ester.

Pharmacologically Active Derivatives

Cetirizine Hydrochloride Derivatives ()
  • Structural Feature : Piperazine and carboxylic acid groups attached to a 4-chlorophenyl moiety.
  • Application : Used as antihistamines, contrasting with Methyl 2-(4-chlorophenyl)acetimidate’s role as a synthetic intermediate. The piperazine ring enhances water solubility, critical for oral bioavailability .

Comparative Data Table

Compound Name Key Structural Features Synthetic Yield (%) Bioactivity/Application Reference
Methyl 2-(4-chlorophenyl)acetimidate HCl Chlorophenyl, acetimidate ester Not reported Intermediate for bioactive molecules -
Methyl 2-(1-Benzyl-Indol-3-yl)acetimidate (6n) Benzyl-indole, p-tolyl 51 (GP1), 41 (GP2) Research compound
Acetimidate analog 36 Acetimidyl-Lys modification Not reported 2× potency in platelet inhibition
Methyl 2-((4-hydroxyphenyl)amino)acetate HCl 4-Hydroxyphenyl, amino ester Not reported Hydrophilic metabolite
2-(4-Chlorophenyl)acetamide Acetamide, planar-twisted benzene Not reported Crystallography studies

Key Findings and Implications

Substituent Effects : Chlorine enhances lipophilicity and stability, while hydroxyl or fluorine groups alter solubility and metabolic profiles.

Synthetic Efficiency : Bulky substituents (e.g., benzyl) reduce yields, favoring methyl or methoxy groups for scalable synthesis.

Bioactivity : The acetimidate group is critical for enhancing potency in enzyme inhibition, outperforming phenylimidate or amide derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.